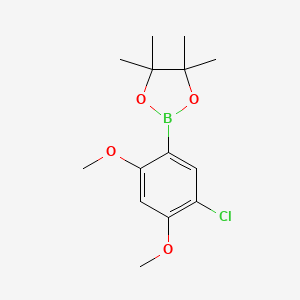
4-(piperidin-3-yl)butanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(piperidin-3-yl)butanoic acid hydrochloride” is a chemical compound with the empirical formula C9H18ClNO2 . It has a molecular weight of 207.70 . This compound is used as a reactant in the synthesis of various pharmaceuticals .
Synthesis Analysis
This compound participates in the synthesis of FK866 . FK866 is an inhibitor of NAD biosynthesis . It is also used as a reactant for the modification of 3-amidinophenylalanine-derived matriptase inhibitors and reactions between Weinreb amides and 2-magnesiated oxazoles .Molecular Structure Analysis
The molecular structure of “4-(piperidin-3-yl)butanoic acid hydrochloride” can be represented by the SMILES stringCl [H].OC (=O)CCCC1CCNCC1 . The InChI key for this compound is UTPNREIRALGKPW-UHFFFAOYSA-N . Chemical Reactions Analysis
As mentioned earlier, “4-(piperidin-3-yl)butanoic acid hydrochloride” is used as a reactant in various chemical reactions. It is involved in the modification of 3-amidinophenylalanine-derived matriptase inhibitors and reactions between Weinreb amides and 2-magnesiated oxazoles .Physical And Chemical Properties Analysis
The compound has a melting point of 113-117 °C (lit.) . It is a white crystalline solid . The compound should be stored in a sealed container in a dry room at room temperature .科学的研究の応用
Synthesis of NAD Biosynthesis Inhibitors
4-(piperidin-3-yl)butanoic acid hydrochloride: is utilized in the synthesis of compounds like FK866, which are inhibitors of nicotinamide adenine dinucleotide (NAD) biosynthesis . These inhibitors are significant in research for their potential use in cancer therapy, as they can disrupt the metabolism of cancer cells.
Matriptase Inhibitors
This compound serves as a reactant in the modification of 3-amidinophenylalanine-derived matriptase inhibitors . Matriptase is a type of serine protease involved in epithelial physiology, and its inhibitors are studied for their therapeutic potential in oncology and other diseases.
Organic Synthesis
In organic chemistry, 4-(piperidin-3-yl)butanoic acid hydrochloride is used as a reactant in reactions between Weinreb amides and 2-magnesiated oxazoles . This showcases its role in the synthesis of complex organic molecules.
Pharmacological Research
The compound is a key reactant in the synthesis of NAmPRTase inhibitors and FK866 analogs for NAD salvage inhibition . These pharmacological agents are important in the study of metabolic pathways and diseases related to energy metabolism.
Chemical Safety and Handling
Research into the safe handling and storage of 4-(piperidin-3-yl)butanoic acid hydrochloride is crucial. It involves understanding its chemical properties, potential hazards, and the precautions necessary to handle it safely in a laboratory setting .
Environmental Impact Studies
The environmental impact of chemicals like 4-(piperidin-3-yl)butanoic acid hydrochloride is an important field of study. Researchers investigate how this compound and its derivatives affect ecosystems, particularly when it comes to disposal and degradation processes .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335 . The compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
将来の方向性
Piperidine derivatives, including “4-(piperidin-3-yl)butanoic acid hydrochloride”, have significant roles in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The future direction in this field could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety .
作用機序
Target of Action
It is known to participate in the synthesis of fk866 , an inhibitor of NAD biosynthesis . This suggests that its targets could be involved in the NAD biosynthesis pathway.
Mode of Action
It is known to be a reactant in the synthesis of FK866 , implying that it may interact with its targets to inhibit NAD biosynthesis
Biochemical Pathways
4-(piperidin-3-yl)butanoic acid hydrochloride is involved in the NAD biosynthesis pathway through its role in the synthesis of FK866 . NAD, or Nicotinamide adenine dinucleotide, is a crucial coenzyme in various biological processes, including metabolism, cell signaling, and DNA repair. By inhibiting NAD biosynthesis, this compound could potentially affect these processes, leading to downstream effects that are yet to be fully understood.
Result of Action
Given its role in the synthesis of FK866 , an inhibitor of NAD biosynthesis, it can be inferred that its action may lead to a decrease in NAD levels, potentially affecting various biological processes that rely on this coenzyme.
Action Environment
For instance, it is recommended to store the compound in a sealed container at room temperature , suggesting that certain environmental conditions are necessary for its stability.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(piperidin-3-yl)butanoic acid hydrochloride involves the reaction of piperidine with butyric anhydride to form 4-(piperidin-3-yl)butanoic acid, which is then converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "Piperidine", "Butyric anhydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is reacted with butyric anhydride in the presence of a catalyst such as pyridine or triethylamine to form 4-(piperidin-3-yl)butanoic acid.", "Step 2: The resulting 4-(piperidin-3-yl)butanoic acid is dissolved in a suitable solvent such as ethanol or water.", "Step 3: Hydrochloric acid is added to the solution to form the hydrochloride salt of 4-(piperidin-3-yl)butanoic acid.", "Step 4: The resulting product is isolated by filtration or precipitation and dried to obtain the final product, 4-(piperidin-3-yl)butanoic acid hydrochloride." ] } | |
CAS番号 |
2098110-95-1 |
製品名 |
4-(piperidin-3-yl)butanoic acid hydrochloride |
分子式 |
C9H18ClNO2 |
分子量 |
207.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




